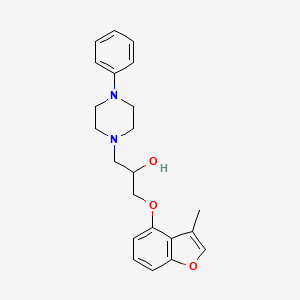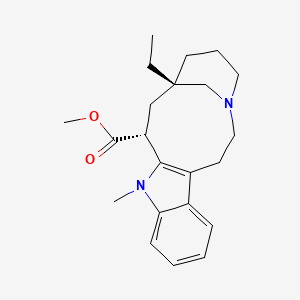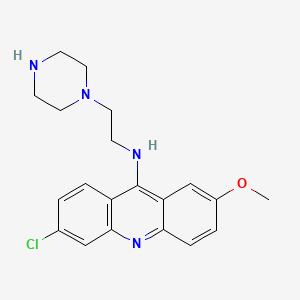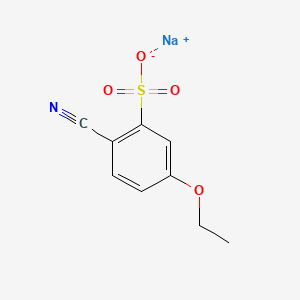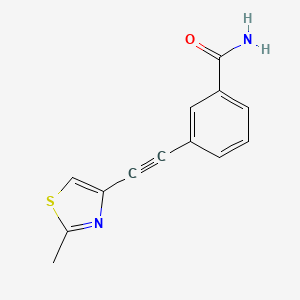
Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)-: is a compound that features a benzamide core with a thiazole ring substituted at the 3-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reaction: The thiazole ring is then substituted with an ethynyl group at the 2-position using a palladium-catalyzed Sonogashira coupling reaction.
Formation of Benzamide: The final step involves the coupling of the substituted thiazole with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions .
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a probe in biochemical assays .
Medicine:
- Explored for its anticancer properties.
- Potential use in the development of new therapeutic agents .
Industry:
- Used in the synthesis of dyes and pigments.
- Potential applications in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group at the 2-position of the thiazole ring enhances its reactivity and potential for further functionalization .
Eigenschaften
CAS-Nummer |
878018-63-4 |
|---|---|
Molekularformel |
C13H10N2OS |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzamide |
InChI |
InChI=1S/C13H10N2OS/c1-9-15-12(8-17-9)6-5-10-3-2-4-11(7-10)13(14)16/h2-4,7-8H,1H3,(H2,14,16) |
InChI-Schlüssel |
WCIRCOOMYHNZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


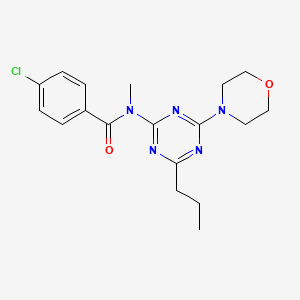
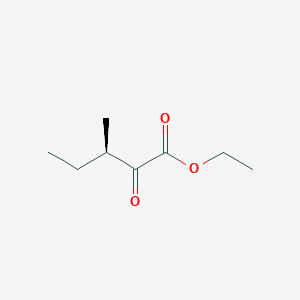


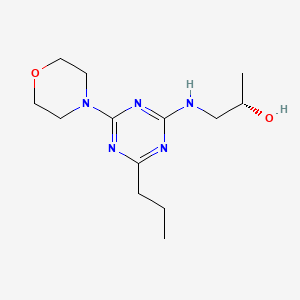
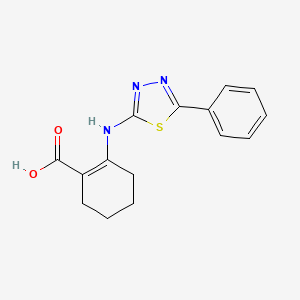
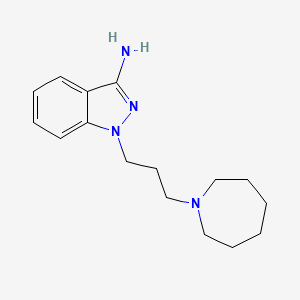
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
